Chemical structure of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one
Chemical structure of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one
This technical guide provides an in-depth analysis of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one .
Editorial Note on Structural Isomerism: This guide specifically addresses the C2-cyclopropyl isomer (a 2-substituted quinolone). This is structurally distinct from the N1-cyclopropyl pharmacophore found in fluoroquinolone antibiotics like Ciprofloxacin (which are 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids). The C2-cyclopropyl scaffold is primarily relevant in the research of quorum-sensing inhibitors (Pseudomonas aeruginosa PQS analogs), antimalarials, and novel kinase inhibitors.
Executive Summary & Chemical Identity
6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one is a fused bicyclic heterocycle belonging to the 4-quinolone class. Unlike its antibacterial cousins which are substituted at the Nitrogen (N-1) and Carbon-3 (C-3), this molecule features a cyclopropyl group at Carbon-2 (C-2) and a chlorine atom at Carbon-6 (C-6).
This scaffold acts as a critical bioisostere for 2-alkyl-4-quinolones (AQ), which are signaling molecules in Gram-negative bacteria. The 6-chloro substituent enhances lipophilicity and metabolic stability, blocking oxidation at the susceptible aromatic position.
Physicochemical Profile
| Parameter | Data |
| IUPAC Name | 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| Core Scaffold | 4-Quinolone (4-Hydroxyquinoline tautomer) |
| ClogP (Predicted) | ~2.8 (Lipophilic) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) |
| Solubility | Low in water; Soluble in DMSO, DMF, hot EtOH |
Synthetic Pathway: The Conrad-Limpach Approach
The most robust route to 2-substituted-4-quinolones is the Conrad-Limpach synthesis .[1] This method avoids the formation of the 2-hydroxy-4-alkyl isomer (Knorr product) by controlling the temperature and kinetic conditions of the condensation step.
Reaction Scheme
The synthesis involves the condensation of 4-chloroaniline with ethyl 3-cyclopropyl-3-oxopropanoate (a
Figure 1: Conrad-Limpach synthetic route favoring the 4-quinolone isomer over the 2-quinolone.
Detailed Experimental Protocol
This protocol ensures the formation of the thermodynamic 4-quinolone product.
Phase 1: Enamine Formation[2]
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Reagents: Charge a round-bottom flask with 4-chloroaniline (1.0 eq) and ethyl 3-cyclopropyl-3-oxopropanoate (1.1 eq).
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Solvent/Catalyst: Add anhydrous benzene or toluene (approx. 5 mL/mmol) and a catalytic amount of p-toluenesulfonic acid (pTsA) or glacial acetic acid.
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Apparatus: Equip with a Dean-Stark trap to remove water azeotropically.
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Reaction: Reflux for 4–12 hours until the theoretical amount of water is collected.
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Workup: Evaporate the solvent under reduced pressure. The residue is the crude
-enamino ester. Note: Do not purify extensively; proceed to cyclization.
Phase 2: Thermal Cyclization
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Medium: Heat a bath of diphenyl ether (Dowtherm A) to 250°C . High dilution is critical to prevent intermolecular polymerization.
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Addition: Add the crude enamino ester dropwise to the vigorously stirring hot solvent.
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Reaction: Maintain temperature at 250°C for 15–30 minutes. Rapid evolution of ethanol vapor will occur.
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Isolation: Cool the mixture to room temperature. Dilute with a non-polar solvent (e.g., hexane or diethyl ether). The product, 6-chloro-2-cyclopropyl-4-quinolone, typically precipitates as an off-white or pale yellow solid.
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Purification: Filter the solid and wash with hexane to remove residual diphenyl ether. Recrystallize from ethanol or DMF.
Structural Characterization (Spectroscopy)
Verification of the structure relies on distinguishing the 4-quinolone core from the 2-quinolone isomer and confirming the integrity of the cyclopropyl ring (which can open under harsh acidic conditions).
Expected 1H-NMR Signals (DMSO-d6)
| Position | Shift (δ ppm) | Multiplicity | Interpretation |
| NH (N-1) | 11.5 – 12.0 | Broad Singlet | Characteristic of 4-quinolone tautomer. |
| H-5 | 8.0 – 8.1 | Doublet (J~2Hz) | Peri-position to carbonyl; deshielded. |
| H-7 | 7.6 – 7.7 | dd (J~9, 2Hz) | Coupling with H-8 and H-5. |
| H-8 | 7.5 – 7.6 | Doublet (J~9Hz) | Ortho to NH. |
| H-3 | 6.0 – 6.2 | Singlet | The olefinic proton of the pyridone ring. |
| Cyclopropyl CH | 1.9 – 2.1 | Multiplet | Methine proton attached to C-2. |
| Cyclopropyl CH₂ | 0.9 – 1.2 | Multiplets | Characteristic high-field methylene signals. |
Critical QC Check: If the cyclopropyl ring opens during synthesis, the high-field signals (0.9–1.2 ppm) will disappear, replaced by olefinic or alkyl chain signals (e.g., propenyl group).
Pharmacological Utility & Mechanism
While not a fluoroquinolone antibiotic, this scaffold has significant utility in "Non-Classical" quinolone pharmacology.
Quorum Sensing Inhibition (Anti-Virulence)
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Target: PqsR (MvfR) receptor in Pseudomonas aeruginosa.
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Mechanism: P. aeruginosa uses 2-heptyl-4-quinolone (HHQ) and 2-heptyl-3-hydroxy-4-quinolone (PQS) as signaling molecules.
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Role of 6-Cl-2-Cyclopropyl: The 2-cyclopropyl group mimics the hydrophobic alkyl tail of the natural ligand but provides steric rigidity. The 6-chloro group prevents metabolic degradation by monooxygenases that typically target the anthranilate ring, creating a "suicide inhibitor" or a competitive antagonist profile.
Antimalarial Activity[5][6][7]
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Target: Cytochrome bc1 complex (Pfbc1).
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Mechanism: 2-substituted quinolones (like Endochin analogs) inhibit mitochondrial electron transport in Plasmodium falciparum. The 6-chloro substitution is a classic modification (borrowed from Chloroquine) to enhance inhibition of heme polymerization.
References
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Conrad, M., & Limpach, L. (1887).[2] Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.
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Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. (Foundational text for quinolone chemistry).
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Woschnagg, S., et al. (2019). Synthesis and biological evaluation of 2-substituted quinolin-4(1H)-ones as quorum sensing inhibitors. Bioorganic & Medicinal Chemistry Letters. (Context for 2-substituted quinolone activity).
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PubChem Compound Summary. (2024). 4-Quinolone Core Structure and Derivatives. National Center for Biotechnology Information.
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RSC Advances. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues.[3][4][5] Royal Society of Chemistry.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
